AZD9056 hydrochloride is an adamantane-amide derivative and a highly potent, orally bioavailable, and selective antagonist of the purinergic P2X7 receptor . In human cellular models, it effectively blocks BzATP-induced activation and subsequent pro-inflammatory cytokine release, exhibiting an IC50 of 10–13 nM for IL-1β secretion in human peripheral monocytes[1]. From a procurement perspective, the hydrochloride salt form is specifically selected over the free base to provide enhanced aqueous solubility (up to 1.67 mg/mL), which is critical for formulating stable stock solutions and minimizing organic solvent use in sensitive live-cell assays .
Substituting AZD9056 hydrochloride with generic P2X7 antagonists (such as A-438079 or Brilliant Blue G) or its free base equivalent frequently leads to experimental failure due to extreme species-dependent pharmacology and solvent toxicity [1]. AZD9056 is strictly targeted for the human P2X7 receptor, but exhibits a massive drop in potency at rodent receptors, making it non-interchangeable for wild-type murine in vivo models without careful dose adjustment. Furthermore, utilizing the free base instead of the hydrochloride salt necessitates higher concentrations of DMSO for dissolution; in delicate primary microglia or macrophage assays, excess DMSO can independently trigger inflammasome activation or cytotoxicity, confounding the P2X7-specific anti-inflammatory readout [2].
AZD9056 demonstrates profound species selectivity, blocking the human P2X7 receptor with an IC50 of 11.2 nM in recombinant HEK-hP2X7 cells . In stark contrast, its inhibitory effect in mouse microglia (BV2 cells) drops to an IC50 of 1–3 µM . When compared to the widely used antagonist A-438079—which has an IC50 of ~130 nM at human P2X7 and ~320 nM at rat P2X7—AZD9056 is over 10-fold more potent in human systems but significantly weaker in rodents [1].
| Evidence Dimension | IC50 for P2X7 receptor inhibition across species |
| Target Compound Data | 11.2 nM (human P2X7); 1,000–3,000 nM (mouse P2X7) |
| Comparator Or Baseline | A-438079 (~130 nM human; ~320 nM rat) |
| Quantified Difference | AZD9056 is >10x more potent than A-438079 in human cells, but exhibits a >100-fold potency loss in murine models. |
| Conditions | BzATP-induced activation in recombinant HEK cells and primary/immortalized microglia. |
Buyers must strictly procure AZD9056 for humanized models or human cell lines, while selecting alternative analogs (e.g., AZ11657312) for wild-type rodent in vivo studies.
The hydrochloride salt of AZD9056 achieves an aqueous solubility of up to 1.67 mg/mL (3.67 mM) with mild warming, a critical enhancement over the highly lipophilic free base. This allows researchers to maintain final assay DMSO concentrations strictly below 1.0% (v/v) even when dosing at upper-micromolar ranges (up to 10 µmol/L).
| Evidence Dimension | Aqueous processability and maximum assay solvent concentration |
| Target Compound Data | 1.67 mg/mL (3.67 mM) in H2O; final assay DMSO < 1.0% |
| Comparator Or Baseline | Free base AZD9056 (requires >1% DMSO for equivalent high-dose aqueous stabilization) |
| Quantified Difference | The HCl salt prevents the need for high organic solvent fractions that compromise primary cell viability. |
| Conditions | Aqueous buffer dissolution for in vitro CellTiter-Blue viability and cytokine release assays. |
Procuring the HCl salt prevents solvent-induced background noise and false-positive inflammasome priming in sensitive primary immune cell assays.
AZD9056 hydrochloride provides >100-fold selectivity for the P2X7 receptor over other P2X and P2Y receptor subtypes [1]. Unlike first-generation broad-spectrum purinergic antagonists such as oxidized ATP or Brilliant Blue G, which exhibit significant off-target activity at P2X4 and P2X1, AZD9056 ensures that observed reductions in IL-1β release (IC50 = 10–13 nM) are exclusively driven by P2X7 blockade [1].
| Evidence Dimension | Selectivity margin against non-target P2X family receptors |
| Target Compound Data | >100-fold selectivity for P2X7 |
| Comparator Or Baseline | Brilliant Blue G / Oxidized ATP (broad-spectrum, low selectivity) |
| Quantified Difference | AZD9056 eliminates the confounding off-target P2X4 modulation common to older generic antagonists. |
| Conditions | Receptor panel screening during BzATP-induced pro-inflammatory mediator release in human peripheral monocytes. |
Guarantees that downstream readouts (like NLRP3 inflammasome inhibition) are mechanistically tied to P2X7, which is essential for rigorous target validation.
Due to its measured IC50 of ~11 nM at the human receptor, AZD9056 hydrochloride is a strictly indicated choice for blocking BzATP-induced IL-1β and IL-18 release in human peripheral blood mononuclear cells (PBMCs) and human alveolar macrophages [1].
Used as a selective upstream blocker of the P2X7-mediated K+ efflux that triggers NLRP3 inflammasome assembly. The hydrochloride salt's low-DMSO requirement is critical here to avoid solvent-induced inflammasome priming or cytotoxicity in delicate macrophage cultures .
Serves as a human-selective benchmark antagonist for evaluating novel P2X7-targeted therapeutics in recombinant HEK-hP2X7 cell lines, providing a reliable positive control for complete channel blockade without off-target P2X4 interference .
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